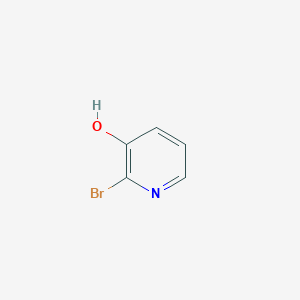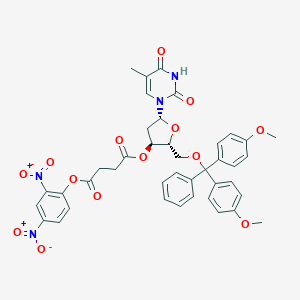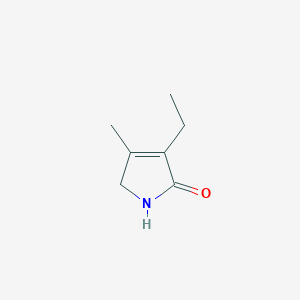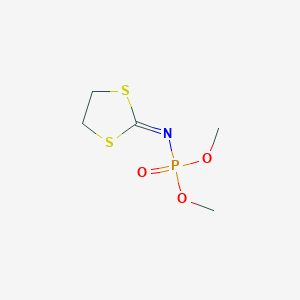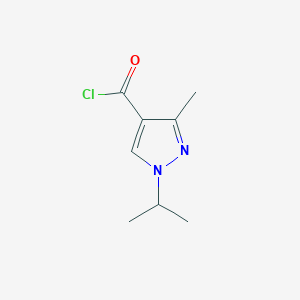![molecular formula C13H7N5 B045681 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile CAS No. 121845-60-1](/img/structure/B45681.png)
4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that has a triazine ring fused to a pyridine ring and a benzonitrile group. This compound has shown potential in various fields, including medicinal chemistry, material science, and analytical chemistry.
Mécanisme D'action
The mechanism of action of 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile is not fully understood. However, it has been proposed that this compound inhibits the growth of cancer cells by inducing apoptosis. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis. The induction of apoptosis in cancer cells leads to their death and prevents the spread of cancer.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. In vivo studies have shown that this compound has low toxicity and is well-tolerated by animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile in lab experiments include its potential as an anticancer agent, its fluorescent properties, and its low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its relatively high cost.
Orientations Futures
There are several future directions for the research on 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile. These include:
1. Further studies on the mechanism of action of this compound in inducing apoptosis in cancer cells.
2. Development of new synthetic methods for the preparation of this compound.
3. Studies on the potential of this compound as a building block for the synthesis of new organic semiconductors.
4. Studies on the potential of this compound as a fluorescent probe for the detection of metal ions.
5. Studies on the potential of this compound as a drug delivery system for targeted cancer therapy.
Conclusion:
In conclusion, 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile is a heterocyclic compound that has shown potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential in different fields of scientific research.
Méthodes De Synthèse
The synthesis of 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile involves the reaction of 3-amino-1,2,4-triazine with 2-bromopyridine in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide, dimethyl sulfoxide, or N-methylpyrrolidone. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and purification using column chromatography.
Applications De Recherche Scientifique
4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile has shown potential in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In material science, this compound has been used as a building block for the synthesis of organic semiconductors. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
121845-60-1 |
|---|---|
Nom du produit |
4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile |
Formule moléculaire |
C13H7N5 |
Poids moléculaire |
233.23 g/mol |
Nom IUPAC |
4-pyrido[3,4-e][1,2,4]triazin-3-ylbenzonitrile |
InChI |
InChI=1S/C13H7N5/c14-7-9-1-3-10(4-2-9)13-16-12-8-15-6-5-11(12)17-18-13/h1-6,8H |
Clé InChI |
KVYRBRIPUAHYGR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C2=NC3=C(C=CN=C3)N=N2 |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=NC3=C(C=CN=C3)N=N2 |
Autres numéros CAS |
121845-60-1 |
Synonymes |
4-(PYRIDO[3,4-E][1,2,4]TRIAZIN-3-YL)BENZONITRILE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




